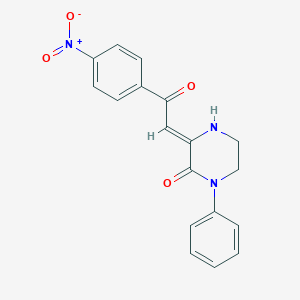
3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as NPP-1, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in the field of medicinal chemistry due to its interesting pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and noradrenaline. 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone has also been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone has also been shown to increase the levels of acetylcholine, a neurotransmitter that is essential for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone is its broad range of pharmacological activities. This makes it a promising candidate for the development of new therapeutic agents. However, one of the limitations of 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone. One area of interest is the development of new derivatives of 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone that exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone and its effects on the central nervous system.
Synthesemethoden
The synthesis of 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone involves the condensation reaction of 4-nitrobenzaldehyde and 1-phenylpiperazine with ethyl acetoacetate. The reaction is catalyzed by a base such as potassium carbonate and takes place in ethanol. The resulting product is then purified by recrystallization in a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, antidepressant, anxiolytic, and analgesic effects. 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
178408-29-2 |
|---|---|
Produktname |
3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone |
Molekularformel |
C18H15N3O4 |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
(3Z)-3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C18H15N3O4/c22-17(13-6-8-15(9-7-13)21(24)25)12-16-18(23)20(11-10-19-16)14-4-2-1-3-5-14/h1-9,12,19H,10-11H2/b16-12- |
InChI-Schlüssel |
SGLQWAOXTIJVEJ-VBKFSLOCSA-N |
Isomerische SMILES |
C1CN(C(=O)/C(=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N1)C3=CC=CC=C3 |
SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N1)C3=CC=CC=C3 |
Kanonische SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N1)C3=CC=CC=C3 |
Synonyme |
(3Z)-3-[2-(4-nitrophenyl)-2-oxo-ethylidene]-1-phenyl-piperazin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



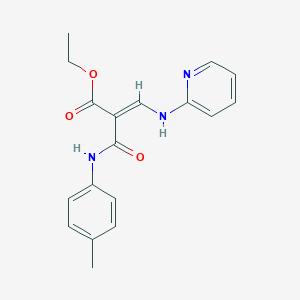
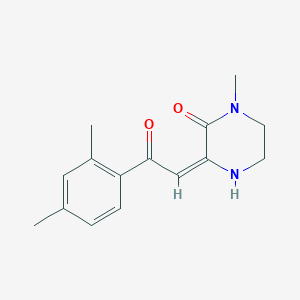
![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)
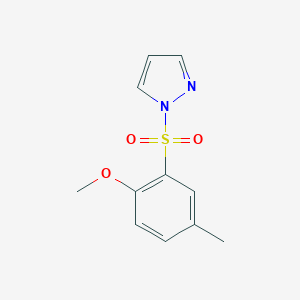
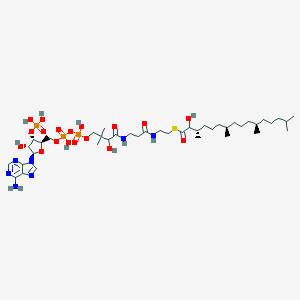

![(Z)-4-[(2E)-2-[(2-Methylphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B222780.png)
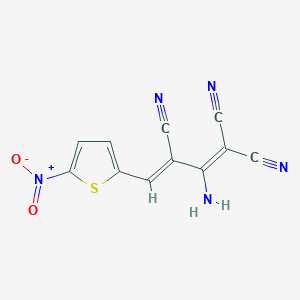
![Methyl (1R,2S,6R,8S,9R,13S,14S,15R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,12-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate](/img/structure/B222805.png)

![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)


